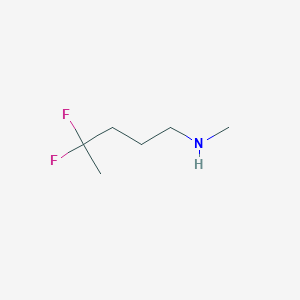
(4,4-Difluoropentyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluoropentyl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a pentyl chain substituted with two fluorine atoms at the 4th position and a methyl group attached to the nitrogen atom. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropentyl)(methyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4,4-difluoropentyl halide with methylamine. The reaction typically occurs under basic conditions, using a solvent such as ethanol or methanol to facilitate the reaction. The general reaction scheme is as follows:
4,4-Difluoropentyl halide+Methylamine→this compound+Halide ion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Difluoropentyl)(methyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can convert imines or nitriles back to amines.
Acylation: The amine group can react with acyl chlorides to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and solvents like ethanol or methanol.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Acylation: Acyl chlorides and anhydrides are typical reagents used in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include substituted amines, imines, nitriles, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4,4-Difluoropentyl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving amines.
Medicine: Fluorinated amines are often explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of (4,4-Difluoropentyl)(methyl)amine involves its interaction with various molecular targets, primarily through its amine group. The nitrogen atom can act as a nucleophile, forming bonds with electrophilic centers in other molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Methylamine (CH₃NH₂): A simple primary amine with a single methyl group attached to the nitrogen atom.
Ethylamine (C₂H₅NH₂): Another primary amine with an ethyl group attached to the nitrogen atom.
(4-Fluoropentyl)(methyl)amine: A similar compound with only one fluorine atom at the 4th position of the pentyl chain.
Uniqueness
(4,4-Difluoropentyl)(methyl)amine is unique due to the presence of two fluorine atoms at the 4th position of the pentyl chain. This structural feature imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The dual fluorination can enhance the compound’s stability and binding affinity, making it particularly valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C6H13F2N |
|---|---|
Peso molecular |
137.17 g/mol |
Nombre IUPAC |
4,4-difluoro-N-methylpentan-1-amine |
InChI |
InChI=1S/C6H13F2N/c1-6(7,8)4-3-5-9-2/h9H,3-5H2,1-2H3 |
Clave InChI |
WACPOZLMKWQCSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCNC)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13482155.png)
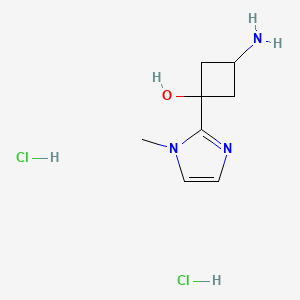
![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
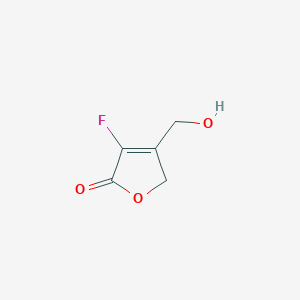
![[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride](/img/structure/B13482179.png)
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)
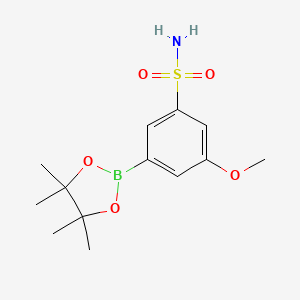
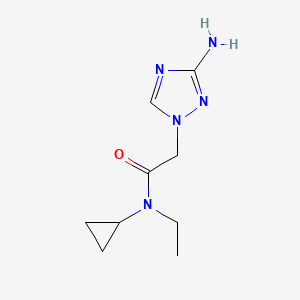
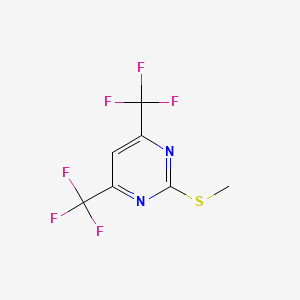
![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
